3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine
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Overview
Description
3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a seven-step synthesis from dimethyl malonate, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The spirocyclic structure is then introduced through a series of cyclization reactions, and the final amine group is added via reductive amination.
Industrial production methods often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach has been shown to be effective in the preparation of pyrrolo[2,3-d]pyrimidine derivatives, including those with chlorine atoms in specific positions .
Chemical Reactions Analysis
3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as Janus kinase (JAK), by interfering with the JAK-STAT signaling pathway . This pathway is crucial for cell division and survival, and its disruption can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A common building block for various pharmaceuticals.
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: Another compound with significant biological activity.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other pyrrolo[2,3-d]pyrimidine derivatives.
Properties
CAS No. |
1430089-68-1 |
---|---|
Molecular Formula |
C17H25ClN6 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
3-[2-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl]propan-1-amine |
InChI |
InChI=1S/C17H25ClN6/c18-13-10-20-15-14(13)16(22-12-21-15)24-9-4-17(11-24)2-7-23(8-3-17)6-1-5-19/h10,12H,1-9,11,19H2,(H,20,21,22) |
InChI Key |
VKNBCGBREZXCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)C3=NC=NC4=C3C(=CN4)Cl)CCCN |
Origin of Product |
United States |
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